molecular formula C17H10N4O5 B14946438 3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one

3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one

Cat. No.: B14946438
M. Wt: 350.28 g/mol
InChI Key: CGMGORWMTNJJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration of Indole Derivatives: The starting material, an indole derivative, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the indole ring.

    Coupling Reaction: The nitrated indole derivative is then subjected to a coupling reaction with 4-nitrophenyl hydrazine under acidic conditions to form the desired product.

    Cyclization: The intermediate product undergoes cyclization in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.

    Substitution: Electrophilic reagents like halogens, nitrating agents, under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows for binding to specific receptors and enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-nitroindole: Shares the indole core structure and nitro group but lacks the additional phenyl and pyrido groups.

    4-nitrophenylhydrazine: Contains the nitrophenyl group but lacks the indole and pyrido components.

    1,5-dihydro-2H-pyrido[3,2-b]indole: Contains the pyridoindole structure but lacks the nitro and phenyl groups.

Uniqueness

3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one is unique due to its combination of nitro, phenyl, and pyridoindole groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H10N4O5

Molecular Weight

350.28 g/mol

IUPAC Name

3-nitro-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-2-one

InChI

InChI=1S/C17H10N4O5/c22-17-15(21(25)26)9-14-16(12-3-1-2-4-13(12)18-14)19(17)10-5-7-11(8-6-10)20(23)24/h1-9,18H

InChI Key

CGMGORWMTNJJSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C(=O)N3C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.